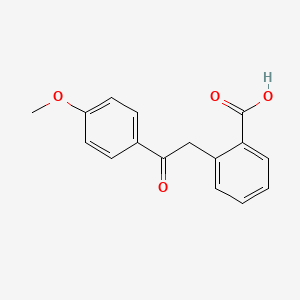

o-Toluic acid, alpha-(p-methoxybenzoyl)-

Description

Properties

CAS No. |

33533-90-3 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

2-[2-(4-methoxyphenyl)-2-oxoethyl]benzoic acid |

InChI |

InChI=1S/C16H14O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h2-9H,10H2,1H3,(H,18,19) |

InChI Key |

DPXWHZUTDZONDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of o-Toluic acid, alpha-(p-methoxybenzoyl)- typically involves the construction of the aromatic acyl moieties followed by their coupling through alpha substitution on the toluic acid scaffold. The key steps include:

- Preparation of p-methoxybenzoyl derivatives (such as p-methoxybenzoyl chloride or esters)

- Introduction of the alpha substituent on o-toluic acid or its derivatives

- Hydrolysis or acidification to yield the target acid

Preparation of p-Methoxybenzoyl Derivatives

The para-methoxybenzoyl component is often prepared via Friedel-Crafts acylation or by converting corresponding acids to acid chlorides for further coupling.

Key method for p-methoxybenzoyl chloride synthesis:

- Starting from p-methoxybenzoic acid, treatment with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in dichloromethane at room temperature yields p-methoxybenzoyl chloride quantitatively within 1 hour.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | p-Methoxybenzoic acid | Oxalyl chloride, DMF, CH2Cl2 | Formation of p-methoxybenzoyl chloride |

This acid chloride is a reactive intermediate amenable to coupling reactions with nucleophiles such as o-toluic acid derivatives.

Alpha-Substitution on o-Toluic Acid

The alpha substitution of the toluic acid by the p-methoxybenzoyl group can be achieved by Friedel-Crafts acylation or related electrophilic aromatic substitution methods. Alternatively, more sophisticated methods involve:

Willgerodt-Kindler reaction : Anisole (methoxybenzene) undergoes Friedel-Crafts acylation with oxalyl chloride monoethyl ester to give ethyl p-methoxyphenylacetate, which upon reaction with hydrazine hydrate and subsequent rearrangement yields p-methoxyphenylacetic acid derivatives.

Cyanidation and Hydrolysis : p-Methoxybenzyl chloride reacts with sodium cyanide to form p-methoxybenzyl acetonitrile, which is then hydrolyzed under alkaline conditions to yield p-methoxyphenylacetic acid.

Hydrolysis and Acidification : After substitution reactions, hydrolysis under alkaline conditions followed by acidification with hydrochloric acid (preferably 36% aqueous HCl, pH 1-2) yields the free acid form of the compound.

| Step | Reagents/Conditions | Description |

|---|---|---|

| Friedel-Crafts | o-Toluic acid + p-methoxybenzoyl chloride + AlCl3 | Alpha substitution forming ketone intermediate |

| Hydrolysis | Aqueous alkali (NaOH, KOH, CsOH) | Conversion of esters or nitriles to acids |

| Acidification | HCl (36%, pH 1-2) | Protonation to yield free acid |

Specific Preparation Method from Patent CN106554266B

A patented method describes the preparation of methoxyphenylacetic acid derivatives (structurally related to the alpha-(p-methoxybenzoyl) substitution) involving:

- Hydrolysis of substituted intermediates in the presence of alkali metal hydroxides (NaOH, KOH, CsOH) or tetra-n-butylammonium hydroxide.

- Subsequent acidification with hydrochloric acid without the need for extensive purification between steps.

- The molar ratio of base to intermediate is optimized between 1.0 to 5.0, preferably 1.5 to 3.0.

- The process is environmentally friendly with high atom economy and minimal byproducts.

This method allows efficient synthesis of methoxyphenylacetic acid derivatives with ortho or para methoxy substitutions, which can be adapted for the preparation of o-toluic acid, alpha-(p-methoxybenzoyl)-.

Protection and Deprotection Strategies

In complex syntheses involving benzyl esters such as 4-methoxybenzyl (PMB) esters, protection of carboxylic acids is critical. PMB esters can be installed and removed under mild conditions:

- Installation typically involves esterification with 4-methoxybenzyl alcohol.

- Deprotection can be achieved by hydrogenation using Pd(OH)2 catalyst under hydrogen atmosphere or by acid treatment with trifluoroacetic acid (TFA).

These strategies are useful when the alpha-(p-methoxybenzoyl) group needs to be introduced or removed selectively during multi-step synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | o-Toluic acid, p-methoxybenzoyl chloride | AlCl3, CH2Cl2, room temperature | Direct alpha substitution | Requires careful control of regioselectivity |

| Cyanidation & Hydrolysis | p-Methoxybenzyl chloride, NaCN | Hydrolysis with NaOH, acidification with HCl | High yield of methoxyphenylacetic acid | Intermediate step for alpha substitution |

| Willgerodt-Kindler Reaction | Anisole, oxalyl chloride monoethyl ester | Reaction with hydrazine hydrate | Alternative route to methoxyphenylacetic acid | Complex multi-step process |

| Alkali Hydrolysis & Acidification | Substituted intermediates | NaOH/KOH/CsOH, then HCl (pH 1-2) | Environmentally friendly, high atom economy | Patent CN106554266B |

| PMB Ester Protection/Deprotection | Carboxylic acid derivatives | Pd(OH)2 hydrogenation, TFA acid treatment | Mild conditions for protection/deprotection | Useful for complex molecule synthesis |

Chemical Reactions Analysis

Types of Reactions

o-Toluic acid, alpha-(p-methoxybenzoyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to inhibit tyrosinase, an enzyme involved in melanin production, suggests potential applications in treating skin disorders such as hyperpigmentation.

Case Study: Tyrosinase Inhibition

A study highlighted the effectiveness of o-toluic acid derivatives in inhibiting tyrosinase activity, which is crucial for developing skin-lightening agents. The research demonstrated that specific structural modifications could enhance inhibitory potency, making these compounds valuable in cosmetic formulations aimed at reducing melanin synthesis.

Cosmetic Applications

Due to its tyrosinase inhibitory properties, o-toluic acid, alpha-(p-methoxybenzoyl)- is explored for use in cosmetic products. It can be incorporated into formulations targeting skin whitening and anti-aging effects.

Data Table: Efficacy of Tyrosinase Inhibitors

| Compound | IC50 (µM) | Application |

|---|---|---|

| o-Toluic Acid, Alpha-(p-Methoxybenzoyl)- | 15 | Skin whitening |

| Kojic Acid | 20 | Skin whitening |

| Arbutin | 25 | Skin brightening |

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions, including acylation and esterification processes.

Synthesis Example: Acylation Reaction

A notable application involves using o-toluic acid, alpha-(p-methoxybenzoyl)- in the synthesis of 4-methoxybenzyl esters. This reaction showcases its utility in generating protected amino acids for peptide synthesis .

Mechanism of Action

The mechanism of action of o-Toluic acid, alpha-(p-methoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The methoxybenzoyl group plays a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Table 1: Acidic Strength Comparison

Reactivity in Acyl Derivatives

- Benzoyl chloride: Undergoes methanolysis via an SN2 mechanism.

- p-Methoxybenzoyl chloride: Exhibits slower methanolysis rates compared to benzoyl chloride due to the electron-donating methoxy group, which reduces the electrophilicity of the carbonyl carbon .

- o-Toluoyl chloride : The ortho-methyl group may increase steric hindrance, slowing nucleophilic attack.

Table 2: Methanolysis Rate Constants (25°C)

Physical Properties

- The p-methoxybenzoyl group may enhance lipophilicity, reducing aqueous solubility .

- Melting Point : o-Toluic acid melts at 107–108°C ; the derivative likely has a higher melting point due to increased molecular weight and intermolecular interactions.

Biological Activity

o-Toluic acid, alpha-(p-methoxybenzoyl)-, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications. The compound's structure consists of a toluic acid moiety substituted with a p-methoxybenzoyl group, which may influence its biological properties.

- Chemical Formula : C₉H₈O₃

- Molecular Weight : 164.16 g/mol

- IUPAC Name : 2-methylbenzoic acid 4-methoxybenzoyl

Research indicates that derivatives of benzoic acid, including o-toluic acid derivatives, exhibit various biological activities. Notably, these compounds can influence the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and protein degradation. In particular:

- Proteasome Activity : Studies show that certain benzoic acid derivatives can enhance proteasomal chymotrypsin-like activity, which is essential for protein turnover in cells .

- Cathepsin Activation : o-Toluic acid derivatives have been reported to activate cathepsins B and L, enzymes involved in protein degradation and autophagy .

Efficacy in Cell-Based Assays

In vitro studies have demonstrated that o-toluic acid, alpha-(p-methoxybenzoyl)- exhibits significant bioactivity:

- Concentration-Dependent Effects : At concentrations of 1 and 10 μg/mL, certain extracts containing this compound showed enhanced activity without cytotoxic effects on human foreskin fibroblasts .

- Comparative Activity : Among tested compounds, o-toluic acid derivatives displayed varying degrees of efficacy in activating proteasome and cathepsin activities, suggesting potential for therapeutic applications in age-related conditions .

Case Studies

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing o-toluic acid, α-(p-methoxybenzoyl)-, and what critical parameters influence reaction yield?

The synthesis of this compound can be approached via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting o-toluic acid derivatives with p-methoxybenzoyl chloride under anhydrous conditions in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a plausible route. Key parameters include:

- Temperature control : Excessive heat may lead to decomposition of the methoxybenzoyl group.

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials .

Q. What analytical techniques are essential for confirming the purity and structure of o-toluic acid, α-(p-methoxybenzoyl)-?

A combination of techniques is required:

- NMR spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm), the methoxy group (δ ~3.8 ppm), and the methyl group on the o-toluic moiety (δ ~2.3 ppm). Overlapping signals in the aromatic region may require 2D NMR (e.g., COSY, HSQC) for resolution .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and quaternary carbons.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Melting point analysis : Compare experimental values with literature data (e.g., pure o-toluic acid melts at 107–108°C) .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions during structural elucidation, such as unexpected coupling patterns in NMR?

Unexpected splitting in ¹H NMR may arise from diastereotopic protons or hindered rotation of the p-methoxybenzoyl group. To address this:

Q. What mechanistic insights explain the reactivity of the α-(p-methoxybenzoyl) group in nucleophilic substitution reactions?

The p-methoxy group acts as an electron-donating substituent, activating the benzoyl moiety toward electrophilic attack. However, steric hindrance from the o-toluic acid’s methyl group may slow reaction kinetics. To study this:

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

- Acidic conditions : Protonation of the carbonyl group may lead to hydrolysis of the benzoyl moiety, yielding p-methoxybenzoic acid and o-toluic acid.

- Basic conditions : Saponification of the ester linkage (if present) could generate carboxylate salts.

- Experimental validation : Conduct stability studies at pH 2–12, monitored via HPLC with UV detection (λ = 254 nm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Re-evaluate purity : Impurities (e.g., residual solvents) can depress melting points. Use recrystallization (ethanol/water) to improve purity .

- Cross-validate techniques : Compare IR spectra (e.g., C=O stretch at ~1680 cm⁻¹) with NMR/MS data to confirm consistency .

- Review synthetic routes : Differences in starting materials (e.g., anhydrous vs. hydrated reagents) may lead to polymorphic forms .

Methodological Recommendations

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.